![molecular formula C22H28N2O3 B11273605 2,2'-oxybis{N-[4-(propan-2-yl)phenyl]acetamide}](/img/structure/B11273605.png)
2,2'-oxybis{N-[4-(propan-2-yl)phenyl]acetamide}
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-oxybis{N-[4-(propan-2-yl)phenyl]acetamide} is an organic compound characterized by its unique structure, which includes an ether linkage and acetamide groups attached to phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-oxybis{N-[4-(propan-2-yl)phenyl]acetamide} typically involves the following steps:
Starting Materials: The synthesis begins with 4-isopropylaniline and chloroacetyl chloride.
Formation of N-[4-(propan-2-yl)phenyl]acetamide: 4-isopropylaniline reacts with chloroacetyl chloride in the presence of a base such as triethylamine to form N-[4-(propan-2-yl)phenyl]acetamide.
Ether Formation: The resulting N-[4-(propan-2-yl)phenyl]acetamide is then reacted with a suitable etherifying agent, such as 2,2’-dichloroethyl ether, under basic conditions to form the final product, 2,2’-oxybis{N-[4-(propan-2-yl)phenyl]acetamide}.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors for better control of reaction conditions and the use of more efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the acetamide groups, potentially converting them to amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Hydroxylated or carbonyl derivatives of the original compound.
Reduction: Amines derived from the reduction of acetamide groups.
Substitution: Halogenated or nitrated derivatives of the phenyl rings.
Scientific Research Applications
Chemistry
In chemistry, 2,2’-oxybis{N-[4-(propan-2-yl)phenyl]acetamide} can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate.
Biology
In biological research, this compound may be studied for its potential biological activity. Its structure suggests it could interact with biological macromolecules, possibly serving as a lead compound in drug discovery.
Medicine
In medicinal chemistry, derivatives of this compound might be explored for their pharmacological properties. The presence of acetamide groups could be relevant for the design of enzyme inhibitors or receptor ligands.
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its potential for chemical modification and stability.
Mechanism of Action
The mechanism by which 2,2’-oxybis{N-[4-(propan-2-yl)phenyl]acetamide} exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, potentially inhibiting or activating them. The ether linkage and acetamide groups could play crucial roles in binding to molecular targets, influencing pathways involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-[4-(propan-2-yl)phenyl]acetamide: A precursor in the synthesis of the target compound, lacking the ether linkage.
2,2’-oxybis{N-phenylacetamide}: Similar structure but without the isopropyl groups on the phenyl rings.
Uniqueness
2,2’-oxybis{N-[4-(propan-2-yl)phenyl]acetamide} is unique due to the combination of its ether linkage and acetamide groups attached to isopropyl-substituted phenyl rings. This structure provides distinct chemical properties and potential for diverse applications compared to its analogs.
Properties
Molecular Formula |
C22H28N2O3 |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
2-[2-oxo-2-(4-propan-2-ylanilino)ethoxy]-N-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C22H28N2O3/c1-15(2)17-5-9-19(10-6-17)23-21(25)13-27-14-22(26)24-20-11-7-18(8-12-20)16(3)4/h5-12,15-16H,13-14H2,1-4H3,(H,23,25)(H,24,26) |
InChI Key |
UWZGHSRMCATWEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)COCC(=O)NC2=CC=C(C=C2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-butyl-7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B11273533.png)
![5-[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(furan-2-ylmethyl)pentanamide](/img/structure/B11273542.png)
![2-[5-Methyl-2-(propan-2-yl)phenoxy]-3-(morpholin-4-yl)quinoxaline](/img/structure/B11273543.png)
![N-Phenyl-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide](/img/structure/B11273546.png)
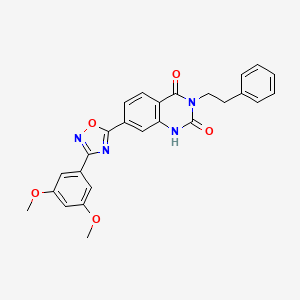
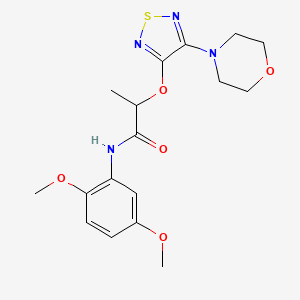
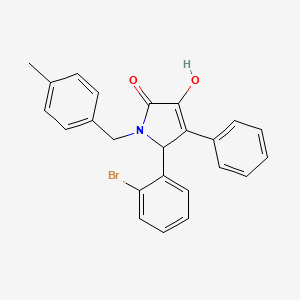
![N-(4-ethylphenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B11273569.png)
![2-(5,5-dimethyl-15-oxo-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-14-yl)-N-(3-methylphenyl)acetamide](/img/structure/B11273576.png)
![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B11273578.png)
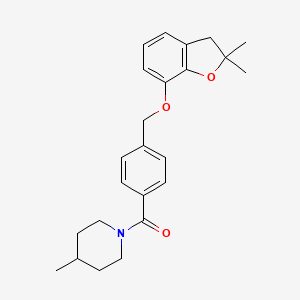
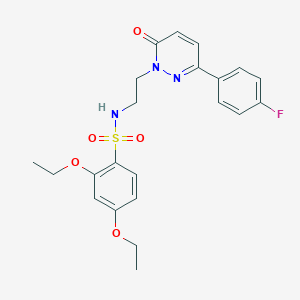
![2-[4-(2-Methylbutan-2-yl)phenoxy]-3-(morpholin-4-yl)quinoxaline](/img/structure/B11273600.png)
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}ethanone](/img/structure/B11273604.png)
